3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE
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Overview
Description
3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indole ring, a triazole ring, and a thiadiazole ring, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole and triazole intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine. The final step involves the formation of the ether linkage under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It has shown potential as a neuroprotective agent and an inhibitor of enzymes like monoamine oxidase and acetylcholinesterase
Biology: The compound is studied for its anti-inflammatory and antimicrobial properties
Chemistry: It serves as a building block for synthesizing more complex molecules
Mechanism of Action
The mechanism of action of 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, it inhibits monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters. This action is beneficial in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Triazole Derivatives: Compounds such as 1,2,4-triazole exhibit antifungal and antibacterial properties.
Thiadiazole Derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
What sets 3-[3-(4-BROMOPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-INDOLE apart is its multi-functional structure, which combines the properties of indole, triazole, and thiadiazole rings. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
929968-53-6 |
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Molecular Formula |
C18H12BrN5OS |
Molecular Weight |
426.3g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-6-(1H-indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12BrN5OS/c19-11-5-7-12(8-6-11)25-10-16-21-22-18-24(16)23-17(26-18)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2 |
InChI Key |
YOCGGNKHPVXFQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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